4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with 2-(4-methoxyphenyl)ethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid-supported catalysts and automated systems can streamline the synthesis, reducing reaction times and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethyl-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
Reduction: Formation of 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-ethyl-N-[2-(4-chlorophenyl)ethyl]benzamide
- 4-ethyl-N-[2-(4-fluorophenyl)ethyl]benzamide
Uniqueness
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-4-8-16(9-5-14)18(20)19-13-12-15-6-10-17(21-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZTAOUDDQJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.